(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile

Übersicht

Beschreibung

The compound (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile is a synthetic organic molecule characterized by its complex structure, which includes a benzoxazole ring and a substituted phenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminophenol and 4-hydroxy-3-methoxybenzaldehyde.

Formation of Benzoxazole Ring: The initial step involves the formation of the benzoxazole ring through a cyclization reaction. This can be achieved by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

Aldol Condensation: The next step involves an aldol condensation between the benzoxazole derivative and 4-hydroxy-3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve scaling up the laboratory procedures with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines or other reduced forms of the nitrile group.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Biology

Biological Activity: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.

Biochemical Probes: It is used as a probe to study various biochemical pathways and interactions.

Medicine

Drug Development: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

Diagnostics: It may be used in the development of diagnostic tools and assays.

Industry

Dye and Pigment Production: The compound’s structural features make it suitable for use in the synthesis of dyes and pigments.

Polymer Additives: It is used as an additive in polymers to enhance their properties.

Wirkmechanismus

The mechanism of action of (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to the inhibition or activation of various cellular processes, contributing to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the hydroxyl and methoxy groups on the phenyl ring.

(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxyphenyl)prop-2-enenitrile: Lacks the methoxy group on the phenyl ring.

(2E)-2-(1,3-benzoxazol-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile: Lacks the hydroxyl group on the phenyl ring.

Uniqueness

The presence of both hydroxyl and methoxy groups on the phenyl ring of (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile enhances its reactivity and potential biological activity compared to similar compounds. These functional groups can participate in hydrogen bonding and other interactions, influencing the compound’s solubility, stability, and overall bioactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

The compound (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

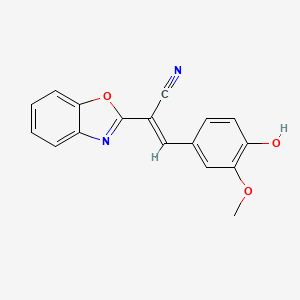

The molecular structure of the compound can be represented as follows:

This structure features a benzoxazole moiety, a prop-2-enenitrile group, and a substituted phenolic group, which contribute to its biological properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant activity . For instance, derivatives of benzoxazole have shown promise in scavenging free radicals and reducing oxidative stress in various biological systems . The presence of hydroxyl and methoxy groups in the structure enhances this activity by donating hydrogen atoms to free radicals.

Anticancer Properties

Studies have demonstrated that benzoxazole derivatives possess anticancer properties . These compounds have been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, related compounds have been reported to exert cytotoxic effects on breast cancer cell lines by modulating key signaling pathways involved in cell survival and apoptosis .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects . Similar compounds have been studied for their ability to enhance cognitive function and protect against neurodegenerative diseases. Research has indicated that such molecules can inhibit neuroinflammation and promote neuronal survival under oxidative stress conditions .

The biological activities of this compound may involve several mechanisms:

- Free Radical Scavenging : The hydroxyl groups can donate electrons to free radicals, neutralizing their harmful effects.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or neurodegeneration.

- Gene Regulation : It may affect the expression of genes involved in apoptosis and cell survival pathways.

Study 1: Antioxidant Evaluation

In a study evaluating the antioxidant potential of various benzoxazole derivatives, this compound was found to significantly reduce lipid peroxidation in vitro. This was measured using the thiobarbituric acid reactive substances (TBARS) assay, showing a reduction comparable to standard antioxidants like ascorbic acid .

Study 2: Anticancer Activity

A recent study investigated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values demonstrating potent cytotoxicity at micromolar concentrations. Flow cytometry analysis revealed that the compound induced apoptosis through the mitochondrial pathway .

Data Table

Eigenschaften

IUPAC Name |

(E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c1-21-16-9-11(6-7-14(16)20)8-12(10-18)17-19-13-4-2-3-5-15(13)22-17/h2-9,20H,1H3/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUYXGHZLAQHCO-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.